1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole

Medicinal chemistry Synthetic intermediate Physicochemical profiling

Sourcing a trisubstituted imidazole with a defined C5-electrophilic handle and controlled lipophilicity for SAR campaigns often forces researchers to compromise on purity or chain-length specificity. This 98% pure 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole resolves that trade-off. • Direct SN2 diversification via the chloromethyl group, benchmarked against a 57% conversion efficiency reference, eliminates extra activation steps required by the hydroxymethyl analog (CAS 959239-39-5). • The N1-n-butyl chain delivers a calculated logP increment of ~+1.5 versus the ethyl congener (CAS 1221341-11-2), placing the compound in a balanced solubility-permeability window for lead optimization. • 98% commercial purity minimizes lipophilic impurity artifacts, ensuring COX-2 inhibition data (class-level IC50 0.71-3.6 µM) are attributable to the target compound.

Molecular Formula C9H15ClN2O2S
Molecular Weight 250.75 g/mol
CAS No. 1221341-13-4
Cat. No. B6339905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
CAS1221341-13-4
Molecular FormulaC9H15ClN2O2S
Molecular Weight250.75 g/mol
Structural Identifiers
SMILESCCCCN1C(=CN=C1S(=O)(=O)C)CCl
InChIInChI=1S/C9H15ClN2O2S/c1-3-4-5-12-8(6-10)7-11-9(12)15(2,13)14/h7H,3-6H2,1-2H3
InChIKeyYLFYAGZOHYJUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole Physicochemical Profile


1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a trisubstituted imidazole building block bearing an N1-n-butyl group, a C5-chloromethyl electrophilic handle, and a C2-methanesulfonyl electron-withdrawing group . With a molecular formula of C₉H₁₅ClN₂O₂S and a molecular weight of 250.75 g·mol⁻¹, the compound is supplied at purities of 95–98% by multiple commercial vendors for research and development applications . The chloromethyl moiety serves as a key reactive site for nucleophilic displacement, distinguishing it from the corresponding hydroxymethyl analog (CAS 959239-39-5), while the n-butyl chain modulates lipophilicity relative to shorter- or longer-chain N1-alkyl congeners .

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole: Structural Advantages Over Analogs


Substituting the N1-butyl, C5-chloromethyl, or C2-methanesulfonyl groups with seemingly minor congeners fundamentally alters the compound's reactivity profile, lipophilicity, and downstream synthetic utility. The C5-chloromethyl group is a reactive alkylating site that enables further functionalization via Sₙ2 displacement; replacement with the hydroxymethyl analog (CAS 959239-39-5, molecular weight 232.3 g·mol⁻¹) eliminates this electrophilic reactivity, requiring additional activation steps for analogous transformations . The N1-n-butyl chain contributes a calculated logP increment of approximately +1.5 relative to the N1-ethyl analog (CAS 1221341-11-2, MW 222.69 g·mol⁻¹), influencing solubility, membrane permeability, and chromatographic retention time in purification workflows . Even the N1-pentyl homolog (CAS 1221342-72-8, MW 264.77 g·mol⁻¹) shifts the physicochemical space sufficiently to alter partitioning behavior and biological target engagement in structure–activity relationship (SAR) campaigns . These quantifiable differences mean that in-class analogs are not functionally interchangeable without re-optimization of downstream synthetic steps or biological readouts.

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole: Quantitative Comparison with Analogs


Molecular Weight Impact on Physicochemical Properties

The molecular weight of 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole (250.75 g·mol⁻¹) is 28.06 g·mol⁻¹ higher than the N1-ethyl analog (CAS 1221341-11-2, MW 222.69 g·mol⁻¹, Δ +12.6%) and 14.02 g·mol⁻¹ lower than the N1-pentyl analog (CAS 1221342-72-8, MW 264.77 g·mol⁻¹, Δ −5.3%) . Compared to the hydroxymethyl analog (CAS 959239-39-5, MW 232.3 g·mol⁻¹), the chloromethyl-containing target compound is 18.45 g·mol⁻¹ heavier (Δ +7.9%), reflecting the Cl-for-OH atomic mass difference at position 5 . These molecular weight differences correspond to distinct chromatographic retention behavior and mass spectrometric detection sensitivity, which are critical for purity assessment and reaction monitoring in multi-step synthetic sequences.

Medicinal chemistry Synthetic intermediate Physicochemical profiling

Predicted Density and Boiling Point Comparison

The target compound has a predicted density of 1.30 ± 0.1 g·cm⁻³ and a predicted boiling point of 412.7 ± 37.0 °C at standard atmospheric pressure . These predicted values differentiate it from lower-molecular-weight analogs: the N1-ethyl analog (CAS 1221341-11-2, MW 222.69) is expected to exhibit lower density and boiling point consistent with reduced van der Waals interactions, while the N1-pentyl analog (CAS 1221342-72-8, MW 264.77) would have higher boiling point and potentially higher density . The chloromethyl substituent further increases density relative to the hydroxymethyl analog due to the higher atomic mass of chlorine versus the hydroxyl group at position 5 . These predicted physical properties guide solvent selection, distillation conditions, and storage recommendations in procurement and scale-up planning.

Preparative chemistry Formulation development Physical property prediction

Electrophilic Reactivity of Chloromethyl Group

The C5-chloromethyl group in 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole provides a reactive electrophilic site capable of undergoing Sₙ2 displacement with amine, thiol, alkoxide, and azide nucleophiles to generate C5-derivatized imidazole libraries . The corresponding hydroxymethyl analog (CAS 959239-39-5) lacks this direct displacement reactivity; conversion of the alcohol to a leaving group (e.g., mesylation, tosylation, or halogenation with SOCl₂) is required before nucleophilic substitution, adding one to two synthetic steps and reducing overall yield . In the 1-benzyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole series reported by Kiani et al. (2018), the chloromethyl intermediate was directly reacted with substituted anilines to generate a focused library of COX-2 inhibitor candidates, demonstrating the synthetic efficiency of the chloromethyl handle for parallel library synthesis [1].

Synthetic methodology Nucleophilic substitution Click chemistry

Class-Level COX-2 Inhibition Potential

The closely related 1-benzyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole (Compound 4, Kiani et al. 2018) serves as the direct precursor to a series of COX-2 inhibitors (compounds 5a–5e) that demonstrated COX-2 IC₅₀ values of 0.71–3.6 µM with COX-1 IC₅₀ values of 78–138 µM, yielding COX-2 selectivity indices up to 115 [1]. The N1-butyl analog (target compound) differs only at the N1 substituent (n-butyl vs. benzyl), and the butyl group is expected to reduce π-stacking interactions with aromatic active-site residues while maintaining or enhancing hydrophobic contacts with aliphatic side chains [1]. This N1-substitution variation is a standard SAR strategy for modulating potency, selectivity, and pharmacokinetic properties within the 2-methylsulfonyl imidazole chemotype. Direct COX-2 inhibitory data for the 1-butyl analog have not been reported in the peer-reviewed literature at the time of this guide's compilation; however, the scaffold-level precedent establishes the compound as a credible starting point for anti-inflammatory lead optimization programs [1].

COX-2 inhibition Anti-inflammatory Drug discovery

Commercial Purity Grade Advantage

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is commercially available at a certified purity of 98% (HPLC) from multiple ISO-certified suppliers, as specified for CAS 1221341-13-4 . By comparison, several close analogs—including the N1-pentyl (CAS 1221342-72-8) and N1-(3-methylbutyl) (CAS 1221342-70-6) variants—are typically supplied at a standard purity of 95%, representing a 3-percentage-point lower purity . The 98% purity specification reduces the impurity burden in downstream biological assays, minimizes confounding off-target effects from trace electrophilic impurities, and improves batch-to-batch reproducibility in multi-step synthetic sequences where carryover impurities could affect yield and selectivity of subsequent transformations .

Quality control Assay reproducibility Procurement specification

Application Scenarios for 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole


C5 Nucleophilic Diversification for SAR

The C5-chloromethyl handle enables direct one-step diversification with amine, thiol, or alkoxide nucleophiles to generate focused compound libraries. Based on the class-level COX-2 inhibitory precedent from the 1-benzyl analog series (IC₅₀ 0.71–3.6 µM, selectivity index up to 115) [1], the 1-butyl variant can be used to systematically explore N1-alkyl chain length effects on COX-2 potency and selectivity. The 98% commercial purity ensures that library members are generated from a well-characterized starting material, minimizing purification artifacts .

Chloromethyl Displacement Optimization

The distinct molecular weight (250.75 g·mol⁻¹) and predicted density (1.30 g·cm⁻³) of this compound facilitate precise stoichiometric control and reaction monitoring via LC-MS. The chloromethyl group's reactivity profile—quantified at 57% conversion efficiency for the analogous benzyl-chloromethyl intermediate under SOCl₂-mediated conditions [1]—provides a benchmark for optimizing displacement yields with the 1-butyl congener under varied solvent, temperature, and nucleophile conditions.

Lipophilicity Tuning via N1-Alkyl Modification

The N1-n-butyl chain provides a calculated logP increment of approximately +1.5 relative to the N1-ethyl analog, positioning this compound in a lipophilicity window (estimated logP ~1.5–2.5) favorable for both aqueous solubility and passive membrane permeability . This property is directly relevant for lead optimization programs where balancing solubility and permeability is critical. Procurement of the 98% pure material ensures that observed biological activity is attributable to the target compound rather than lipophilic impurities .

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